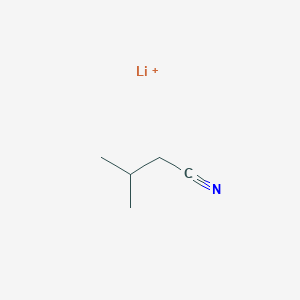![molecular formula C29H42O5Si3 B14494430 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane CAS No. 65591-28-8](/img/structure/B14494430.png)
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. These compounds are characterized by a silicon-oxygen backbone with various organic substituents attached to the silicon atoms. This particular compound is notable for its three phenyl groups and three isopropoxy groups attached to the silicon atoms, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which are then further reacted to form the final trisiloxane product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and isopropoxy groups can be substituted with other organic groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted trisiloxanes
Scientific Research Applications
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymerization reactions. Additionally, the phenyl and isopropoxy groups provide hydrophobic and steric properties that influence its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- 1,1’:3’,1’‘-Terphenyl, 5’-phenyl-
Uniqueness
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is unique due to its specific combination of phenyl and isopropoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and versatility, such as in high-performance materials and biomedical devices.
Properties
CAS No. |
65591-28-8 |
|---|---|
Molecular Formula |
C29H42O5Si3 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
bis[(methyl-phenyl-propan-2-yloxysilyl)oxy]-phenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C29H42O5Si3/c1-24(2)30-35(7,27-18-12-9-13-19-27)33-37(32-26(5)6,29-22-16-11-17-23-29)34-36(8,31-25(3)4)28-20-14-10-15-21-28/h9-26H,1-8H3 |
InChI Key |
CUYVFWUNCMOPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(C)C)O[Si](C)(C3=CC=CC=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
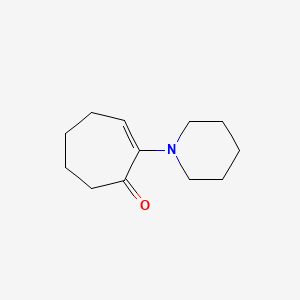
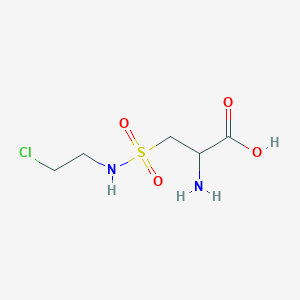
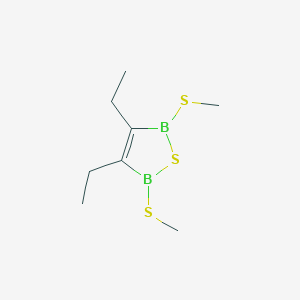
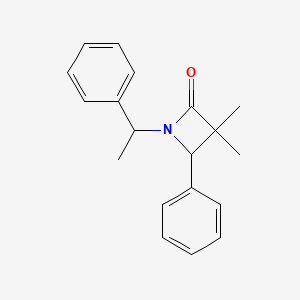
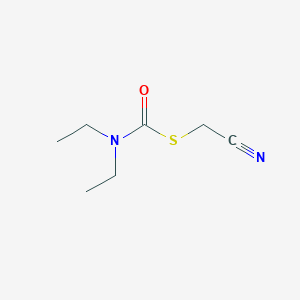
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
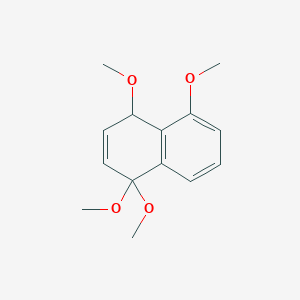
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
